molecular formula C10H12O2 B3249143 8-Methoxychroman CAS No. 1915-35-1

8-Methoxychroman

Cat. No.: B3249143
CAS No.: 1915-35-1
M. Wt: 164.2 g/mol
InChI Key: FSCZYYONSDTBCW-UHFFFAOYSA-N
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Description

8-Methoxychroman is a heterocyclic organic compound that belongs to the class of chromans It is characterized by a benzopyran ring system with a methoxy group attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Methoxychroman can be synthesized through several synthetic routes. One common method involves the cyclization of 2H-1-benzopyran-2-ol, 3,4-dihydro-8-methoxy- under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxychroman undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chromanones or chromones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring of this compound. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Chromanones, chromones.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

8-Methoxychroman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxychroman involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, this compound derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

8-Methoxychroman can be compared with other similar compounds such as chromanone, chromone, and chromenone. These compounds share a similar benzopyran ring system but differ in the presence and position of functional groups:

    Chromanone: Lacks the methoxy group at the 8th position but exhibits similar biological activities.

    Chromone: Contains a carbonyl group at the 4th position, leading to different chemical reactivity and biological properties.

    Chromenone: Similar to chromone but with variations in the position of double bonds and functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCZYYONSDTBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound obtained in Step B (1 g:6.84 mmol) dissolved in glacial acetic acid (10 ml) is poured into the reactor of a Paar apparatus. 10% palladium on carbon (10% by weight; 100 mg), acting as catalyst, is added. The whole is then subjected to a hydrogen pressure of 45 psi for 12 hours at room temperature. After filtration, the solvent is removed under reduced pressure and then extraction is carried out with dichloromethane. The recovered organic phase, dried over magnesium sulphate, is purified after concentration over a silica column eluted with pure dichloromethane. The title product is obtained pure in the form of a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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